Cas no 2171973-06-9 (3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamidocyclobutane-1-carboxylic acid)
3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamidocyclobutane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamidocyclobutane-1-carboxylic acid
- (1s,3s)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]cyclobutane-1-carboxylic acid
- EN300-1545503
- 3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]cyclobutane-1-carboxylic acid
- 2171355-61-4
- 2171417-31-3
- (1r,3r)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]cyclobutane-1-carboxylic acid
- EN300-1531102
- 2171973-06-9
- EN300-1531759
-
- Inchi: 1S/C24H26N2O6/c1-31-21(22(27)26-15-10-14(11-15)23(28)29)12-25-24(30)32-13-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,14-15,20-21H,10-13H2,1H3,(H,25,30)(H,26,27)(H,28,29)
- InChI Key: ZUZRQHCJYDVMLM-UHFFFAOYSA-N
- SMILES: OC(C1CC(C1)NC(C(CNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)OC)=O)=O
Computed Properties
- Exact Mass: 438.17908655g/mol
- Monoisotopic Mass: 438.17908655g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 32
- Rotatable Bond Count: 9
- Complexity: 672
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 114Ų
3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamidocyclobutane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1531759-50mg |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]cyclobutane-1-carboxylic acid |
2171973-06-9 | 50mg |
$2829.0 | 2023-09-26 | ||
| Enamine | EN300-1531759-100mg |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]cyclobutane-1-carboxylic acid |
2171973-06-9 | 100mg |
$2963.0 | 2023-09-26 | ||
| Enamine | EN300-1531759-250mg |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]cyclobutane-1-carboxylic acid |
2171973-06-9 | 250mg |
$3099.0 | 2023-09-26 | ||
| Enamine | EN300-1531759-500mg |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]cyclobutane-1-carboxylic acid |
2171973-06-9 | 500mg |
$3233.0 | 2023-09-26 | ||
| Enamine | EN300-1531759-1000mg |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]cyclobutane-1-carboxylic acid |
2171973-06-9 | 1000mg |
$3368.0 | 2023-09-26 | ||
| Enamine | EN300-1531759-2500mg |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]cyclobutane-1-carboxylic acid |
2171973-06-9 | 2500mg |
$6602.0 | 2023-09-26 | ||
| Enamine | EN300-1531759-5000mg |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]cyclobutane-1-carboxylic acid |
2171973-06-9 | 5000mg |
$9769.0 | 2023-09-26 | ||
| Enamine | EN300-1531759-10000mg |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]cyclobutane-1-carboxylic acid |
2171973-06-9 | 10000mg |
$14487.0 | 2023-09-26 | ||
| Enamine | EN300-1531759-0.05g |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]cyclobutane-1-carboxylic acid |
2171973-06-9 | 0.05g |
$2829.0 | 2023-07-10 | ||
| Enamine | EN300-1531759-0.1g |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]cyclobutane-1-carboxylic acid |
2171973-06-9 | 0.1g |
$2963.0 | 2023-07-10 |
3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamidocyclobutane-1-carboxylic acid Related Literature
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
Additional information on 3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamidocyclobutane-1-carboxylic acid
3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamidocyclobutane-1-carboxylic acid
The compound 3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamidocyclobutane-1-carboxylic acid (CAS No. 2171973-06-9) is a highly specialized organic molecule with significant potential in the fields of pharmaceuticals, materials science, and advanced chemical synthesis. Its structure is characterized by a cyclobutane ring, which serves as the central framework, attached to a carboxylic acid group and a complex substituent containing a fluorenylmethoxycarbonyl (Fmoc) group. The presence of the Fmoc moiety, a well-known protecting group in peptide synthesis, suggests its role in controlling reactivity during chemical transformations.
Recent advancements in synthetic chemistry have highlighted the importance of such molecules in constructing bioactive compounds. The cyclobutane ring, known for its unique strain and reactivity, has been extensively studied for its applications in drug design. Researchers have demonstrated that the strained ring can enhance pharmacokinetic properties, such as bioavailability and metabolic stability, making this compound a promising candidate for therapeutic development. Furthermore, the Fmoc group's ability to modulate reactivity has been leveraged in the synthesis of complex peptides and macrocycles, underscoring its versatility in modern chemical synthesis.
One of the most intriguing aspects of this compound is its potential in materials science. The combination of a strained ring system and a bulky substituent like the Fmoc group could lead to novel materials with unique mechanical or electronic properties. For instance, recent studies have explored the use of cyclobutane-containing polymers in advanced electronics due to their excellent thermal stability and mechanical resilience. The incorporation of such groups could further enhance these properties, paving the way for innovative applications in nanotechnology and optoelectronics.
In terms of synthesis, this compound represents a challenging yet rewarding target for organic chemists. The construction of the cyclobutane ring typically involves either thermal or photochemical methods, each presenting its own set of challenges. The integration of the Fmoc group requires precise control over reaction conditions to ensure selective protection and activation during subsequent steps. Recent breakthroughs in catalytic methods have simplified these processes, enabling more efficient and scalable syntheses.
From a biological standpoint, this compound has shown promise in preliminary assays targeting enzyme inhibition and receptor modulation. The Fmoc group's ability to act as a temporary protective shield during synthesis also positions this molecule as a valuable intermediate in peptide-based drug discovery programs. Its ability to modulate bioactive pathways makes it an attractive candidate for further exploration in preclinical studies.
In conclusion, 3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamidocyclobutane-1-carboxylic acid (CAS No. 2171973-06-9) stands at the intersection of cutting-edge synthetic chemistry and innovative material design. Its unique structure and functional groups make it a versatile building block with applications spanning drug discovery, materials science, and advanced chemical synthesis. As research continues to uncover new possibilities for this compound, it is poised to play a pivotal role in shaping future advancements across multiple disciplines.
2171973-06-9 (3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamidocyclobutane-1-carboxylic acid) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)